N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine -

N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

Catalog Number: EVT-5266668
CAS Number:
Molecular Formula: C17H18F3N5O
Molecular Weight: 365.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound contains a central eight-membered ring that exhibits deviations from the ideal boat conformation due to steric hindrance caused by an exo-ethylene group. The molecule also features a dihedral angle between adjacent benzene and pyrazole rings. []

1-(5-((3,5-Dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

  • Compound Description: This compound was synthesized and characterized as part of a study focused on evaluating the biological activity of novel compounds. It was specifically investigated for its antimicrobial properties. []
  • Relevance: This compound shares significant structural similarities with N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Both compounds contain a pyrazole ring substituted with a trifluoromethylphenyl group at the 4-position and linked to an oxadiazole ring. This close structural resemblance suggests potential similarities in their chemical properties and biological activities.

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It exhibits high affinity for the 5-HT2A receptor and effectively inhibits serotonin-mediated platelet aggregation. APD791 also demonstrates inhibitory effects on 5-HT-stimulated DNA synthesis and vasoconstriction. [, ]

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It enhances N-methyl-d-aspartate receptor function and shows potential for treating schizophrenia. []
  • Relevance: Both ADX47273 and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine belong to the class of compounds containing a 1,2,4-oxadiazole ring. This shared structural feature suggests a possible commonality in their chemical synthesis pathways or potential for interacting with similar biological targets.

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1, 2, 3-triazole-4-carbohydrazide

  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits a monoclinic crystal system. Theoretical calculations using Density Functional Theory (DFT) methods have been employed to investigate its optimized bond lengths, angles, and electronic properties. []
  • Relevance: Both this compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine contain a pyrazole ring, highlighting the importance of this heterocycle in medicinal chemistry. The presence of various substituents on the pyrazole ring in both compounds emphasizes efforts in exploring structure-activity relationships.

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound contains a dihydropyrimidinone ring, shown to adopt a flattened boat conformation. Additionally, the molecule exhibits a dihedral angle between its phenyl and pyrazole rings. []
  • Relevance: This compound shares a substituted pyrazole ring with N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Although their core structures differ, the presence of this common motif suggests potential similarities in their chemical synthesis or potential for exhibiting biological activity.

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

  • Compound Description: This compound is characterized by a series of aromatic and heterocyclic rings, including phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. The molecule exhibits specific twist angles between these neighboring rings, influencing its overall conformation. []
  • Relevance: This compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share the presence of a pyrazole ring. While their overall structures differ, the inclusion of this common heterocycle points towards potential shared synthetic pathways or possible exploration within the same medicinal chemistry program.

N-(3-oxo- 2,3-dihydro-1H-pyrazol-4-yl)-indole-carboxamide (MPP)

  • Compound Description: MPP is a mixed Cholecystokinin (CCK) antagonist, exhibiting binding affinity for both CCK1 and CCK2 receptors. This compound has demonstrated antidepressant effects in preclinical models. []
  • Relevance: MPP and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine both contain a pyrazole ring, underscoring its significance as a building block in medicinal chemistry. Despite differing significantly in overall structure, the presence of this common heterocycle suggests potential shared synthetic strategies or exploration within related therapeutic areas.

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: These are a series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized via a one-pot multicomponent reaction. They demonstrated promising antimicrobial and anticancer activities. Some compounds within this series showed potent inhibitory activity against EGFR and FabH enzymes. []
  • Relevance: Similar to N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, these derivatives contain a substituted pyrazole ring, indicating a possible shared interest in exploring the chemical and biological properties of substituted pyrazoles.

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and Derivatives

  • Compound Description: This compound and its derivatives, including 3-substituted 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-ones and 4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines, were synthesized and screened for their antimicrobial activity. []
  • Relevance: Similar to N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, this series includes a 1,2,4-oxadiazole ring as part of their structure, suggesting a potential commonality in synthetic approaches or exploration of similar biological targets.

(S)-N-(3-(6-Isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound forms the active ingredient in a specific granular composition designed for pharmaceutical preparations. []
  • Relevance: Though structurally distinct from N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, the research on this compound emphasizes the pharmaceutical relevance of similarly complex heterocyclic molecules.

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound exhibits a distinct Z-shaped molecular conformation, influenced by the dihedral angles between its benzene, pyrazole, and quinazoline ring systems. The crystal structure reveals intermolecular interactions, including hydrogen bonds and aromatic π–π stacking interactions. []
  • Relevance: This compound shares the presence of a substituted pyrazole ring with N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, suggesting a possible commonality in their initial synthetic steps or a shared interest in the biological activity of pyrazole-containing molecules.

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl) Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile and its 3d-Metal Complexes

  • Compound Description: This compound acts as an N-hetorocyclic ligand and forms complexes with various transition metals. These complexes exhibit potential antimicrobial, antimycobacterial, and cytotoxic activities. []
  • Relevance: This compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a core structure containing a substituted pyrazole ring. This structural similarity might indicate similar starting materials in their synthesis or shared interest in the biological effects of pyrazole-based compounds.

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide Hybrids

  • Compound Description: This study describes the synthesis of novel hybrid molecules containing a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide unit fused with acridines, tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines, or incorporated into tri-substituted methanes (TRSMs). []
  • Relevance: These hybrids and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a fundamental structural motif: a substituted pyrazole ring. The exploration of these diverse hybrid structures underscores the significance of pyrazole as a versatile building block in medicinal chemistry.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound, identified through a central nervous system multiparameter optimization (CNS MPO) strategy, acts as a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. It exhibits potential for treating schizophrenia and other CNS disorders. []
  • Relevance: While this compound lacks a pyrazole ring, its identification through CNS MPO and its target (GlyT1) suggests a possible shared therapeutic space with N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Both compounds highlight the exploration of novel CNS-active molecules.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

  • Compound Description: TP0439150 is a potent GlyT1 inhibitor with favorable pharmacokinetic properties, demonstrating significant effects in rodent models of schizophrenia without causing undesirable CNS side effects. []
  • Relevance: This compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a substituted pyrazole ring in their structures. Though their overall structures differ, the presence of this common motif, coupled with their potential for CNS activity, suggests they might have been investigated within a similar medicinal chemistry campaign.

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates (3) and Derivatives

  • Compound Description: These compounds represent a series of 1,2,4-triazole derivatives synthesized and evaluated for their antibacterial and potential antidiabetic properties. Some derivatives exhibited promising inhibitory activity against the aldose reductase (AR) enzyme. []
  • Relevance: Although they lack a pyrazole ring, these compounds highlight the importance of exploring diverse heterocyclic frameworks, such as 1,2,4-triazoles, for discovering new therapeutic agents, similar to the exploration of the pyrazole-containing N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine.

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with Acetamide and 1,2,4-Oxadiazol-5-ylmethyl Substituents

  • Compound Description: This study focuses on the synthesis and evaluation of novel 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives containing acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. These compounds demonstrated potent antimicrobial activity, and docking studies suggested tRNA (guanine37-N1)-methyltransferase (TrmD) as a potential target. []
  • Relevance: These compounds, containing a 1,2,4-oxadiazole ring, highlight the continued interest in this heterocyclic motif for developing new antimicrobial agents, similar to the inclusion of a 1,2,4-oxadiazole ring in N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine.

4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound features a pyrazol-5-ol ring and a pyrazolone ring, exhibiting distinct dihedral angles with their respective phenyl rings. The crystal structure reveals intermolecular hydrogen bonds and π–π interactions. []
  • Relevance: This compound shares the presence of a substituted pyrazole ring with N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine. Though their overall structures differ, the incorporation of a substituted pyrazole ring suggests they might have been explored within a related chemical space.

2-[(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-chlorophenyl)methyl]malononitrile

  • Compound Description: The crystal structure of this compound reveals distinct dihedral angles between the pyrazole ring and the attached phenyl and chloro-substituted phenyl rings. The structure is stabilized by intermolecular N—H⋯N hydrogen bonding. []
  • Relevance: Both this compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a substituted pyrazole ring as a core structural element. This similarity emphasizes the significance of exploring diverse substituents on the pyrazole ring for potentially influencing biological activity.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound demonstrates potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases cerebrospinal fluid glycine concentration in rats, making it a potential therapeutic candidate for CNS disorders. []
  • Relevance: Although this compound lacks a pyrazole ring, it highlights the exploration of structurally similar molecules with potential CNS activity. The presence of a trifluoromethyl group in both this compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine suggests a potential shared interest in the impact of this substituent on pharmacological properties.

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This teraryl oxazolidinone compound, particularly its phosphate form, exhibits enhanced antibacterial activity, improved safety profile, high water solubility, and promising in vivo efficacy in MRSA systemic infection models. []
  • Relevance: This compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine both possess a substituted pyrazole ring, highlighting the versatility of this heterocycle in medicinal chemistry and its presence in compounds with diverse pharmacological activities.

N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline

  • Compound Description: This compound's molecular structure reveals a non-planar arrangement between the pyrazole and oxadiazole rings, with distinct dihedral angles observed. This structural feature can influence its interactions with biological targets. []
  • Relevance: This compound and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a core structural unit consisting of a pyrazole ring linked to an oxadiazole ring. This similarity emphasizes the importance of these heterocycles in medicinal chemistry and their potential for exhibiting biological activities.

1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

  • Compound Description: This study focuses on the synthesis and biological activity evaluation of two series of compounds: 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines (3a-h) and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h). Compounds with chlorine substituents exhibited notable antibacterial activity. []
  • Relevance: The 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine series highlights the incorporation of a substituted pyrazole ring, similar to N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, emphasizing the continued exploration of pyrazole derivatives for their potential biological activities.

Compounds Derived from 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl Bromide

  • Compound Description: This study utilizes 2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide as a precursor for synthesizing various heterocyclic compounds, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines. []
  • Relevance: The precursor compound in this study features a substituted pyrazole ring, similar to N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, demonstrating the versatility of substituted pyrazoles as building blocks for constructing diverse heterocyclic frameworks.

(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one

  • Compound Description: In the crystal structure of this compound, the benzofuran ring system is essentially planar, while the phenyl, furan, and benzene rings are twisted relative to the pyrazole ring. Intermolecular interactions, including hydrogen bonds, contribute to the crystal packing. []
  • Relevance: Both (±)-3-(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one and N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine share a substituted pyrazole ring in their structures. This shared motif suggests a potential common interest in the chemical and biological properties of substituted pyrazoles.

Iridium(III) Complexes Based on (1H-pyrazol-5-yl)pyridine Derivatives

  • Compound Description: This study explores four iridium(III) complexes containing 2-(4-trifluoromethyl)phenylpyridine (tfmppy) as the main ligand and various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. These complexes exhibit efficient green light emission and have potential applications in organic light-emitting diodes (OLEDs). []
  • Relevance: These complexes highlight the use of pyrazole-containing ligands in coordination chemistry. While the metallic center distinguishes these complexes from the organic molecule N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, it underscores the versatility of pyrazole derivatives in various chemical contexts.

4-(3-(4-Fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)one Derivatives

  • Compound Description: This research involves synthesizing and characterizing a series of novel 4-(3-(4-fluorophenyl)-2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)one derivatives. These compounds demonstrate potential antibacterial and antioxidant activities. []
  • Relevance: This series of compounds, like N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine, incorporates a substituted pyrazole ring, indicating the significance of this heterocyclic motif in medicinal chemistry and its relevance to a wide range of biological activities.

Properties

Product Name

N-methyl-2-(1-methyl-1H-pyrazol-4-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

IUPAC Name

N-methyl-2-(1-methylpyrazol-4-yl)-N-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]ethanamine

Molecular Formula

C17H18F3N5O

Molecular Weight

365.35 g/mol

InChI

InChI=1S/C17H18F3N5O/c1-24(8-7-12-9-21-25(2)10-12)11-15-22-16(23-26-15)13-3-5-14(6-4-13)17(18,19)20/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

APZSYMRYFLAEOR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CCN(C)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.